(3-Octylthiophen-2-yl)magnesium bromide
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Overview
Description
(3-Octylthiophen-2-yl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C12H19BrMgS and is often used in various chemical reactions to introduce the (3-octylthiophen-2-yl) group into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophen-2-yl)magnesium bromide typically involves the reaction of 3-octylthiophene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and the control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (3-Octylthiophen-2-yl)magnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides and other leaving groups .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) under anhydrous conditions to form alcohols.
Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Major Products Formed:
Alcohols: From the reaction with aldehydes and ketones.
Alkanes: From the reaction with alkyl halides.
Scientific Research Applications
(3-Octylthiophen-2-yl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to introduce the (3-octylthiophen-2-yl) group into various organic molecules, aiding in the synthesis of complex organic compounds.
Material Science: Utilized in the preparation of conducting polymers and other advanced materials.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of (3-Octylthiophen-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product .
Comparison with Similar Compounds
- (3-Hexylthiophen-2-yl)magnesium bromide
- (3-Decylthiophen-2-yl)magnesium bromide
- (3-Butylthiophen-2-yl)magnesium bromide
Comparison: (3-Octylthiophen-2-yl)magnesium bromide is unique due to its specific alkyl chain length, which can influence the solubility, reactivity, and the properties of the final product. Compared to its shorter or longer alkyl chain analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
magnesium;3-octyl-2H-thiophen-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.BrH.Mg/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDAVIVBEMDHQC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=[C-]SC=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrMgS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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